molecular formula C20H23N3O7 B14404547 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one CAS No. 87865-84-7

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one

Katalognummer: B14404547
CAS-Nummer: 87865-84-7
Molekulargewicht: 417.4 g/mol
InChI-Schlüssel: KQGIYHYGPNHJCG-VHGPNSGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one is a complex organic compound with the chemical formula C₂₀H₂₃N₃O₇ . This compound is part of a group of stereoisomers and is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one involves multiple steps and specific reaction conditions. One common method includes the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions . This approach is considered environmentally friendly and efficient, providing good to excellent yields. Industrial production methods often focus on optimizing these reaction conditions to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include classical aqueous inorganic acids like H₂SO₄, HF, HCl, HNO₃, and H₃PO₄ . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.

Wirkmechanismus

The mechanism of action of 4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. While the exact mechanism can vary depending on the application, it often involves the inhibition of key enzymes or receptors involved in disease processes. This inhibition can lead to the modulation of cellular pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one can be compared with other similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxolan-2-yl group, which contributes to its distinct properties and applications.

Eigenschaften

CAS-Nummer

87865-84-7

Molekularformel

C20H23N3O7

Molekulargewicht

417.4 g/mol

IUPAC-Name

N-[1-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19+/m1/s1

InChI-Schlüssel

KQGIYHYGPNHJCG-VHGPNSGWSA-N

Isomerische SMILES

C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Kanonische SMILES

C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.